Hydrogen‑Bond Donor Count: Piperazine vs. Piperidine Analog Determines Kinase Hinge‑Binding Capacity
Replacing the piperidine rings of the comparator 2,6‑bis(4‑benzylpiperidin‑1‑yl)‑5‑nitropyrimidin‑4‑amine with piperazine rings increases the hydrogen‑bond donor count from 2 to 4. In the piperazinylpyrimidine class, an additional donor on the solvent‑exposed portion of the scaffold can strengthen the interaction with the kinase hinge region and improve selectivity for PDGFR subfamily kinases [1]. The title compound offers two extra H‑bond donors relative to the piperidine analogue .
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 4 H‑bond donors |
| Comparator Or Baseline | 2,6‑bis(4‑benzylpiperidin‑1‑yl)‑5‑nitropyrimidin‑4‑amine (ChemDiv IB01‑9073): 2 H‑bond donors |
| Quantified Difference | +2 H‑bond donors (100 % increase) |
| Conditions | Calculated from structure; consistent with ChemDiv reported H‑bond donor count = 2 for the piperidine analog |
Why This Matters
For procurement decisions, this difference predicts a distinct kinase‑binding fingerprint; selecting the piperazine version over the piperidine analog alters the hydrogen‑bonding pharmacophore that controls target selectivity.
- [1] Shallal, H. M. & Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 2011, 46, 2043–2057. View Source
